N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation Reaction: The final step involves the formation of the amide bond between the benzodiazole derivative and the formamidoacetate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE is unique due to the combination of its benzodiazole core and trifluoromethyl group, which may confer specific biological activities and chemical reactivity not seen in other compounds.
Properties
Molecular Formula |
C17H13F3N4O2 |
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Molecular Weight |
362.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)11-7-5-10(6-8-11)15(26)21-9-14(25)24-16-22-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,21,26)(H2,22,23,24,25) |
InChI Key |
BHUNVHFYEGAZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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